molecular formula C10H12O2S B099457 [(2-Methylbenzyl)thio]acetic acid CAS No. 18926-49-3

[(2-Methylbenzyl)thio]acetic acid

Cat. No. B099457
CAS RN: 18926-49-3
M. Wt: 196.27 g/mol
InChI Key: RJOVEGRAZXURHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methylbenzyl)thio]acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties one might expect from [(2-Methylbenzyl)thio]acetic acid. For instance, the synthesis of related compounds involves the use of acetoxy groups and thioesters, which are relevant to the structure of [(2-Methylbenzyl)thio]acetic acid .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of azlactones, thiazolidines, and thioesters. For example, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone involves the use of acetoxy groups and yields phenylpropenoic acid derivatives upon hydrolysis . Similarly, the formation of 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid is achieved through a Thia-Michael addition reaction . These methods could potentially be adapted for the synthesis of [(2-Methylbenzyl)thio]acetic acid by considering the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to [(2-Methylbenzyl)thio]acetic acid is determined using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For instance, the structure of the azlactone and its derivatives was confirmed by NMR spectroscopy and X-ray crystallography . The thiazolidine derivative's structure was elucidated using elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques are crucial for confirming the molecular structure and understanding the stereochemistry of the compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of acetoxy groups and thioesters. For example, the basic hydrolysis of an azlactone derivative leads to the formation of phenylpropenoic acid derivatives . The thermolysis of an oxadiazoline derivative results in 1,2-acyl migration and the formation of S-methyl thiopyruvate, along with other products derived from carbene reactions . These reactions highlight the potential reactivity of [(2-Methylbenzyl)thio]acetic acid under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of [(2-Methylbenzyl)thio]acetic acid are not directly reported, the properties of related compounds can provide some insights. The solubility, melting points, and stability of these compounds can be inferred from their structural analogs. For example, the stability of the azlactone derivative during synthesis suggests that [(2-Methylbenzyl)thio]acetic acid may also exhibit stability under certain conditions . The reactivity of the thioester group in the thermolysis reaction indicates that [(2-Methylbenzyl)thio]acetic acid may undergo similar rearrangements or participate in addition reactions .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

[(2-Methylbenzyl)thio]acetic acid and its derivatives have been investigated for their synthesis and physical-chemical properties. Salionov (2015) focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are similar in structure to [(2-Methylbenzyl)thio]acetic acid. These compounds showed various biological activities and were also intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures. Their physical-chemical properties and acute toxicity were explored in detail (Salionov, 2015).

Application in Medicinal Chemistry

A range of compounds structurally related to [(2-Methylbenzyl)thio]acetic acid have been synthesized and assessed for their medicinal properties. For instance, compounds with similar benzyl and acetic acid components have been evaluated for their potential as monoamine reuptake inhibitors, which are relevant in treating pain and other central nervous system disorders (Malmgren et al., 2011).

Fragrance Material Review

Compounds in the same family as [(2-Methylbenzyl)thio]acetic acid, specifically 4-methylbenzyl acetate, have undergone toxicologic and dermatologic reviews when used as fragrance ingredients. These reviews provide insights into their safety and potential applications in fragrances (Mcginty et al., 2012).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302+H312-H315-H318-H411. Precautionary measures include P273-P280-P301+P312+P330-P302+P352+P312-P305+P351+P338+P310 .

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-4-2-3-5-9(8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOVEGRAZXURHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359322
Record name [(2-methylbenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylbenzyl)thio]acetic acid

CAS RN

18926-49-3
Record name 2-[[(2-Methylphenyl)methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18926-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-methylbenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methylbenzyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-Methylbenzyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(2-Methylbenzyl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(2-Methylbenzyl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(2-Methylbenzyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(2-Methylbenzyl)thio]acetic acid

Citations

For This Compound
1
Citations
J Li, X Song, S Zhou, J Wang… - Chinese Journal of …, 2017 - Wiley Online Library
The asymmetric α‐sulfenylation of Ni( II ) complex of glycine with S‐substituted 4‐methylbenzenesulfonothioate is reported. Due to the mild and simple reaction conditions, this …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.